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Erbium-doped silicon (Er:Si) has emerged as a compelling material for silicon-based

optoelectronics, primarily due to its characteristic sharp and temperature-stable light emission

at a wavelength of approximately 1.54 μm. This specific wavelength coincides with the low-loss

window of silica-based optical fibers, making Er:Si a promising candidate for the development

of silicon-based light emitters, amplifiers, and other photonic devices that can be seamlessly

integrated with existing CMOS technology. This guide provides a comprehensive overview of

the core optical properties of erbium-doped silicon, details key experimental methodologies,

and presents quantitative data for comparative analysis.

Fundamental Optical Properties
The trivalent erbium ion (Er³⁺) is the optically active center in silicon. The light emission

originates from an intra-4f shell transition, specifically from the first excited state (⁴I₁₃⸝₂) to the

ground state (⁴I₁₅⸝₂).[1][2] A key advantage of this transition is that the 4f electronic shell is

well-shielded by the outer 5s and 5p electron shells, making the emission wavelength largely

independent of the host material and temperature.[2][3]

However, silicon's indirect bandgap presents a challenge for efficient light emission.[2] The

excitation of Er³⁺ ions in silicon is not a direct process but is mediated by the silicon host. The

process generally involves the generation of electron-hole pairs (excitons) in the silicon, which

then transfer their energy to the Er³⁺ ions.[4][5]
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Photoluminescence and Electroluminescence
Erbium-doped silicon exhibits both photoluminescence (PL), where light is emitted upon optical

excitation, and electroluminescence (EL), where emission is stimulated by an electrical current.

[6][7] Room-temperature PL and EL have been successfully demonstrated, which is a critical

requirement for practical device applications.[6][8] The intensity and efficiency of both PL and

EL are strongly influenced by several factors, including the concentration of erbium and co-

dopants, the annealing conditions after ion implantation, and the operating temperature.

The Crucial Role of Oxygen Co-doping
A significant breakthrough in enhancing the luminescence from Er:Si was the discovery of the

beneficial effects of co-doping with impurities, particularly oxygen.[3][9] Oxygen co-doping has

been shown to:

Increase Luminescence Intensity: Oxygen promotes the formation of optically active Er-O

complexes, which have a higher luminescence efficiency.[3][10]

Reduce Temperature Quenching: The presence of oxygen significantly mitigates the thermal

quenching of the erbium luminescence, allowing for more efficient room-temperature

operation.[1][11]

Increase the Concentration of Optically Active Erbium: Oxygen helps to incorporate a higher

concentration of erbium into optically active sites within the silicon lattice.[4]

The formation of specific Er-O complexes is believed to modify the local environment of the

Er³⁺ ion, leading to a more efficient energy transfer from the silicon host and a reduction in non-

radiative recombination pathways.[12]

Temperature Quenching
One of the primary challenges for Er:Si devices is the phenomenon of temperature quenching,

where the luminescence intensity decreases as the temperature increases.[11][13] This

quenching is attributed to non-radiative de-excitation processes that become more dominant at

higher temperatures.[1][14] These processes compete with the desired radiative decay of the

excited Er³⁺ ions.
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Several mechanisms are responsible for temperature quenching, including:

Energy Back-Transfer: The energy from an excited Er³⁺ ion can be transferred back to the

silicon host, creating an electron-hole pair that recombines non-radiatively.[5][14]

Auger Processes: The energy from an excited Er³⁺ ion can be transferred to a free carrier

(electron or hole), which is then excited to a higher energy level within its band. This is a

non-radiative process that quenches the luminescence.[14]

As mentioned, oxygen co-doping is a key strategy to suppress these quenching mechanisms.

[1][11]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the optical

properties of erbium-doped silicon, providing a basis for comparison.

Table 1: Temperature Quenching of Luminescence
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Host
Material

Co-dopant
Temperatur
e Range

Luminesce
nce Type

Quenching
Factor

Reference

Crystalline Si Oxygen
110 K to 300

K

Electrolumine

scence

(Forward

Bias)

~15 [6][7]

Crystalline Si Oxygen
110 K to 300

K

Electrolumine

scence

(Reverse

Bias)

4 [6][7]

Amorphous

Si:H
None 10 K to 300 K

Photolumines

cence
15 [1][13]

Amorphous

Si:H

Oxygen (1 at.

%)
10 K to 300 K

Photolumines

cence
7 [1][13]

Crystalline Si None 77 K to 300 K
Photolumines

cence
~1000 [11]

Crystalline Si Oxygen 77 K to 300 K
Photolumines

cence
30 [11]

Table 2: Luminescence Lifetimes and Quantum Efficiency
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Host
Material

Co-dopant
Luminesce
nce
Lifetime

Internal
Quantum
Efficiency
(IQE)

External
Quantum
Efficiency
(EQE)

Reference

Crystalline Si Oxygen 0.98 ms (PL)
> 3 x 10⁻⁶

(EL)
- [4]

Amorphous

Si:O

Oxygen (30

at. %)

170 µs and

800 µs (PL)
10⁻³ (PL) - [15][16]

Si

nanoclusters

in SiO₂

Oxygen - - 0.4% (EL) [17]

Crystalline Si Oxygen -
1.84% at 78

K (EL)
- [18]

Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a

practical guide for researchers.

Fabrication of Erbium-Doped Silicon
A common method for fabricating Er:Si is through ion implantation followed by thermal

annealing.

Protocol: Ion Implantation and Annealing

Substrate Preparation: Start with a Czochralski-grown (Cz) silicon wafer, which naturally

contains a high concentration of oxygen (typically ~10¹⁸ cm⁻³).[4]

Amorphization (Optional but Recommended): To increase the solid solubility of erbium

beyond its equilibrium limit, the surface layer of the silicon wafer can be pre-amorphized.

This is typically done by implanting a silicon or germanium beam.

Erbium Implantation: Implant erbium ions at a specific energy and dose to achieve the

desired concentration profile. For example, 250 keV Er⁺ implantation can be used.[4]
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Oxygen Co-implantation (Optional): If higher oxygen concentrations are desired, oxygen ions

can be implanted. For instance, 7x10¹⁵ O/cm² at 25 keV can be used to achieve a peak

oxygen concentration of 1.0 at.%.[1]

Solid Phase Epitaxy (SPE): The amorphous layer is recrystallized by thermal annealing at a

relatively low temperature, typically around 600-620°C.[4][11] This process incorporates the

erbium and oxygen atoms into the silicon lattice.

Rapid Thermal Annealing (RTA): A subsequent high-temperature anneal (e.g., 900-1000°C

for 15-30 seconds) is often performed.[4][11] This step helps to remove residual defects from

the implantation and recrystallization process and to optically activate the Er-O complexes.

Characterization Techniques
Protocol: Photoluminescence (PL) Spectroscopy

Excitation Source: An Argon-ion laser operating at a wavelength of 514.5 nm is a common

excitation source.[4][11]

Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent

measurements, typically ranging from 10 K to 300 K.

Light Collection and Analysis: The emitted luminescence is collected and focused into a

monochromator to spectrally resolve the light.

Detection: A cooled germanium detector is typically used to detect the infrared signal at 1.54

μm.

Signal Processing: Standard lock-in amplification techniques are used to improve the signal-

to-noise ratio, often with the laser beam being mechanically chopped.[11]

Protocol: Electroluminescence (EL) Spectroscopy

Device Fabrication: A p-n junction diode structure is fabricated, typically by implanting

appropriate dopants (e.g., boron for p-type and phosphorus for n-type) into the Er:Si

material.[6][7] Metal contacts are then deposited to apply a bias.
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Biasing: The diode is operated under either forward or reverse bias to inject carriers and

excite the erbium ions.[6][7]

Light Collection and Detection: The emitted light is collected and analyzed using the same

setup as for PL spectroscopy (monochromator and germanium detector).

Visualizations
The following diagrams illustrate key processes and workflows related to the optical properties

of erbium-doped silicon.
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Caption: Energy level diagram illustrating the excitation and de-excitation pathways for Er³⁺ in

silicon.
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Caption: A typical experimental workflow for the fabrication and optical characterization of Er:Si.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. erbium.nl [erbium.nl]

2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

3. erbium.nl [erbium.nl]

4. erbium.nl [erbium.nl]

5. spiedigitallibrary.org [spiedigitallibrary.org]

6. erbium.nl [erbium.nl]

7. pubs.aip.org [pubs.aip.org]

8. researchwith.njit.edu [researchwith.njit.edu]

9. Erbium&#8211;oxygen interactions in crystalline silicon | Catania UNIT [ct.imm.cnr.it]

10. Erbium–oxygen interactions in crystalline silicon | Semantic Scholar
[semanticscholar.org]

11. erbium.nl [erbium.nl]

12. erbium.nl [erbium.nl]

13. pubs.aip.org [pubs.aip.org]

14. Electroluminescence of erbium-doped silicon. | Semantic Scholar [semanticscholar.org]

15. researchgate.net [researchgate.net]

16. Erbium in oxygen-doped silicon: optical excitation - AMOLF [amolf.nl]

17. pubs.aip.org [pubs.aip.org]

18. yapingd.sjtu.edu.cn [yapingd.sjtu.edu.cn]

To cite this document: BenchChem. [An In-depth Technical Guide to the Optical Properties of
Erbium-Doped Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143583#optical-properties-of-erbium-doped-silicon]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-custom-synthesis
http://www.erbium.nl/wp-content/uploads/2016/08/Luminescence_quenching_in_erbium_doped_hydrogenated_amorphous_Si_-_Appl_Phys_Lett_1996.pdf
https://discovery.ucl.ac.uk/id/eprint/149416/1/Kenyon_sst_ErSi_review.pdf
http://www.erbium.nl/wp-content/uploads/2016/08/Erbium_in_oxygen_doped_Si-electroluminescence_J_Appl_Phys_1995.pdf
http://www.erbium.nl/wp-content/uploads/2016/08/Erbium_in_crystal_Si-optical_activation_excitation_and_concentration_limits_J_Appl_Phys_1995.pdf
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/3551/0000/Photoluminescence-measurement-on-erbium-doped-silicon/10.1117/12.317999.full
http://www.erbium.nl/wp-content/uploads/2016/08/Room-temperature_electroluminescence_from_erbium_implanted_crystalline_Si_-_Appl_Phys_Lett_1993.pdf
https://pubs.aip.org/aip/apl/article/64/17/2235/238733/Room-temperature-electroluminescence-from-Er-doped
https://researchwith.njit.edu/en/publications/room-temperature-photoluminescence-and-electroluminescence-from-e/
https://www.ct.imm.cnr.it/node/22652
https://www.semanticscholar.org/paper/Erbium%E2%80%93oxygen-interactions-in-crystalline-silicon-Franz%C3%B3-Napolitani/cfeeaaa1b7d64860798ba42497b1c187750df511
https://www.semanticscholar.org/paper/Erbium%E2%80%93oxygen-interactions-in-crystalline-silicon-Franz%C3%B3-Napolitani/cfeeaaa1b7d64860798ba42497b1c187750df511
http://www.erbium.nl/wp-content/uploads/2016/08/Temperature_dependence_and_quenching_processes_of_luminescence_of_Er_in_crystalline_Si_-_Phys_Rev_B_1994.pdf
http://www.erbium.nl/wp-content/uploads/2016/08/Erbium_as_a_probe_of_everything_-_Physica_B_2001.pdf
https://pubs.aip.org/aip/apl/article/68/1/46/65202/Luminescence-quenching-in-erbium-doped
https://www.semanticscholar.org/paper/Electroluminescence-of-erbium-doped-silicon.-Palm-Gan/b7924a1a722e6e45cff1a377f8af42727a4e03d1
https://www.researchgate.net/publication/224485053_Erbium_in_oxygen-doped_silicon_Optical_excitation
https://amolf.nl/publications/erbium-in-oxygen-doped-silicon-optical-excitation
https://pubs.aip.org/aip/apl/article/104/12/121107/24586/Photonic-crystal-light-emitting-diode-based-on-Er
https://yapingd.sjtu.edu.cn/upload/editor/file/20251019/20251019065718_70697.pdf
https://www.benchchem.com/product/b1143583#optical-properties-of-erbium-doped-silicon
https://www.benchchem.com/product/b1143583#optical-properties-of-erbium-doped-silicon
https://www.benchchem.com/product/b1143583#optical-properties-of-erbium-doped-silicon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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